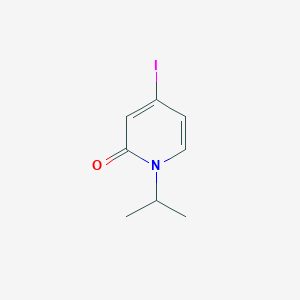
2-Methoxy-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of methoxy and trifluoromethoxy groups attached to a phenyl ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-methoxy-4-trifluoromethoxyphenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as distillation or recrystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are often used to dissolve the reactants and facilitate the reaction.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-Methoxy-4-(trifluoromethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The presence of methoxy and trifluoromethoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-chlorophenylsulfonyl chloride
- 2-Methoxy-4-fluorophenylsulfonyl chloride
- 2-Methoxy-4-bromophenylsulfonyl chloride
Uniqueness
2-Methoxy-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in reactions where specific reactivity and selectivity are required.
Propriétés
Formule moléculaire |
C8H6ClF3O4S |
|---|---|
Poids moléculaire |
290.64 g/mol |
Nom IUPAC |
2-methoxy-4-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-6-4-5(16-8(10,11)12)2-3-7(6)17(9,13)14/h2-4H,1H3 |
Clé InChI |
YBJZDNUASJLTHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B8755173.png)












